molecular formula C21H16ClN3O3 B4632504 (5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4632504
M. Wt: 393.8 g/mol
InChI Key: XCCRDJFYBUQOPI-YVLHZVERSA-N
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Description

The compound (5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features an indole core, a chlorophenyl group, and a diazinane trione structure, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The initial step often includes the formation of the indole core through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, using chlorobenzene and a suitable catalyst.

The diazinane trione moiety is synthesized through a cyclization reaction involving urea and a diketone. The final step involves the condensation of the indole derivative with the diazinane trione under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its indole core is known for its biological activity, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the chlorophenyl group enhances its interaction with biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances binding affinity through hydrophobic interactions, while the diazinane trione moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[[1-[(4-bromophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
  • (5Z)-5-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern The presence of the chlorophenyl group provides distinct electronic and steric properties, influencing its reactivity and interaction with biological targets

Properties

IUPAC Name

(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3/c1-24-20(27)17(19(26)23-21(24)28)10-14-12-25(18-5-3-2-4-16(14)18)11-13-6-8-15(22)9-7-13/h2-10,12H,11H2,1H3,(H,23,26,28)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCRDJFYBUQOPI-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

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